molecular formula C20H15Cl2FN2O3S B4929661 N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4929661
M. Wt: 453.3 g/mol
InChI Key: UYMMJCFQGWETEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DFG-16, is a chemical compound that belongs to the class of glycine transporter 1 (GlyT1) inhibitors. GlyT1 is a protein that plays a crucial role in the regulation of the neurotransmitter glycine, which is involved in numerous physiological processes, including the modulation of the N-methyl-D-aspartate (NMDA) receptor. DFG-16 has been extensively studied for its potential as a therapeutic agent in various neurological and psychiatric disorders.

Mechanism of Action

N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive inhibitor of GlyT1, which results in an increase in extracellular glycine levels. This, in turn, leads to an enhancement of NMDA receptor function, which is critical for synaptic plasticity and cognitive function. N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin.
Biochemical and Physiological Effects
N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to increase extracellular glycine levels in various brain regions, including the prefrontal cortex and hippocampus. This, in turn, leads to an enhancement of NMDA receptor function, which has been linked to improvements in cognitive function and memory. N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its therapeutic effects in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages as a research tool. It is highly selective for GlyT1, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, including high brain penetration and a long half-life. However, N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several limitations as a research tool. It is a relatively new compound, and its long-term safety and efficacy have not been established. It is also expensive and difficult to synthesize, which limits its availability for research purposes.

Future Directions

N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has significant potential as a therapeutic agent in various neurological and psychiatric disorders. Future research should focus on further elucidating its mechanism of action and identifying its potential therapeutic targets. Additionally, studies should investigate the long-term safety and efficacy of N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in humans, as well as its potential as a combination therapy with other drugs. Finally, research should explore the use of N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide as a research tool for investigating the role of glycine and NMDA receptor function in various physiological and pathological conditions.

Synthesis Methods

N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multi-step synthetic route that involves the reaction of various reagents, including 3,5-dichloroaniline, 4-fluoroaniline, and phenylsulfonyl chloride. The final product is obtained through a series of purification steps, including crystallization and chromatography.

Scientific Research Applications

N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been investigated as a potential treatment for neuropathic pain and drug addiction.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2FN2O3S/c21-14-10-15(22)12-18(11-14)25(29(27,28)19-4-2-1-3-5-19)13-20(26)24-17-8-6-16(23)7-9-17/h1-12H,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMMJCFQGWETEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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